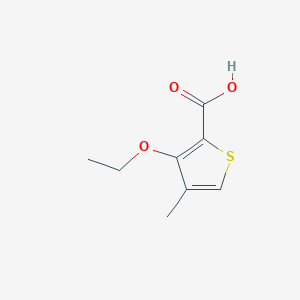

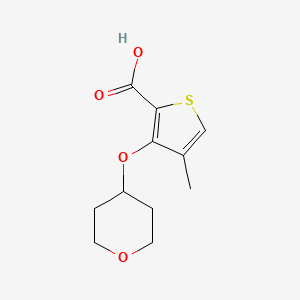

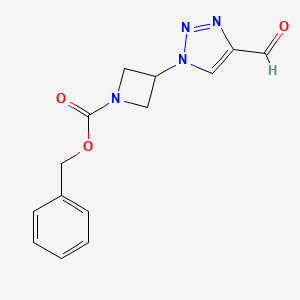

1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride

Vue d'ensemble

Description

The compound “1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride” is a chemical compound that is used in organic synthesis . It is offered by Benchchem for research purposes.

Synthesis Analysis

The synthesis of similar compounds involves the use of reagents such as LiAlH4 and THF . The carbonyl group in the compound can react with Wittig reagents to prepare various poly-substituted alkene compounds .Chemical Reactions Analysis

In organic synthesis transformations, the carbonyl group in similar compounds can react with Wittig reagents to prepare various poly-substituted alkene compounds. Additionally, the carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Physical And Chemical Properties Analysis

The compound “1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride” is a solid . Its empirical formula is C10H22Cl2N2O and its molecular weight is 257.20 .Applications De Recherche Scientifique

DNA Binding and Fluorescent Staining

Piperazine derivatives, such as the Hoechst dyes, bind to the minor groove of DNA with specificity for AT-rich sequences. This property makes them useful for fluorescent DNA staining, enabling the analysis of chromosomes, DNA content, and cellular structures in biological research (Issar & Kakkar, 2013).

Therapeutic Uses and Drug Design

Piperazine is a core structure in many drugs with diverse therapeutic applications, including antipsychotics, antidepressants, anticancer, antiviral, and anti-inflammatory agents. Its versatility in drug design is attributed to the ability to modify its substitution pattern, significantly impacting the medicinal potential of resultant molecules (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. These compounds serve as a critical building block in the development of anti-TB molecules, highlighting the importance of their structure-activity relationship in designing effective anti-mycobacterial agents (Girase et al., 2020).

Nanofiltration Membranes

Piperazine-based nanofiltration membranes feature a crumpled polyamide layer offering significant enhancements in water permeance, selectivity, and antifouling performance. These membranes are applied in water treatment, wastewater reuse, and environmental purification, demonstrating the material science applications of piperazine derivatives (Shao et al., 2022).

Pharmacology and Drug Metabolism

Research on arylpiperazine derivatives, including studies on their pharmacological effects and metabolism, has led to clinical applications in treating depression, psychosis, and anxiety. Understanding the metabolism and disposition of these compounds contributes to the development of safer and more effective therapeutic agents (Caccia, 2007).

Safety and Hazards

Mécanisme D'action

Mode of Action

The mode of action of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride . These factors include the physiological environment within the body and external conditions such as temperature and pH.

Propriétés

IUPAC Name |

1-[oxan-4-yl(thiophen-2-yl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2OS.2ClH/c1-2-13(18-11-1)14(12-3-9-17-10-4-12)16-7-5-15-6-8-16;;/h1-2,11-12,14-15H,3-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAWHQRWZHSCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=CS2)N3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.